![molecular formula C11H9IO3S B14515705 {[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid CAS No. 62706-85-8](/img/structure/B14515705.png)
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid is an organic compound characterized by the presence of an iodophenoxy group, a propynyl group, and a sulfanyl acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of {[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid typically involves multiple steps, starting with the preparation of the iodophenoxy precursor The iodophenoxy group can be introduced via an iodination reaction of phenol derivatives The propynyl group is then attached through a coupling reaction, such as the Sonogashira coupling, which involves the reaction of an alkyne with an aryl halide in the presence of a palladium catalyst and a copper co-catalyst
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Analyse Chemischer Reaktionen
Types of Reactions
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The iodophenoxy group can be reduced to form phenoxy derivatives.
Substitution: The iodophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Phenoxy derivatives.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Potential use in studying enzyme interactions due to its unique structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of {[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid involves its interaction with molecular targets, such as enzymes or receptors. The iodophenoxy group can facilitate binding to specific sites, while the propynyl and sulfanyl groups can modulate the compound’s reactivity and stability. These interactions can lead to the activation or inhibition of specific biochemical pathways, contributing to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- {[3-(4-Bromophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid
- {[3-(4-Chlorophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid
- {[3-(4-Fluorophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid
Uniqueness
{[3-(4-Iodophenoxy)prop-1-yn-1-yl]sulfanyl}acetic acid is unique due to the presence of the iodophenoxy group, which can enhance its reactivity and binding affinity compared to its bromine, chlorine, or fluorine analogs. This makes it a valuable compound for specific applications where higher reactivity or binding strength is required.
Eigenschaften
CAS-Nummer |
62706-85-8 |
|---|---|
Molekularformel |
C11H9IO3S |
Molekulargewicht |
348.16 g/mol |
IUPAC-Name |
2-[3-(4-iodophenoxy)prop-1-ynylsulfanyl]acetic acid |
InChI |
InChI=1S/C11H9IO3S/c12-9-2-4-10(5-3-9)15-6-1-7-16-8-11(13)14/h2-5H,6,8H2,(H,13,14) |
InChI-Schlüssel |
CQGZBIYHRZKVSI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1OCC#CSCC(=O)O)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



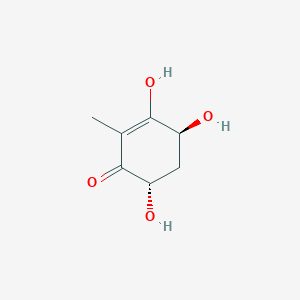


![Methyl 2-[(1-methyl-1H-benzimidazol-2-yl)methyl]benzoate](/img/structure/B14515662.png)
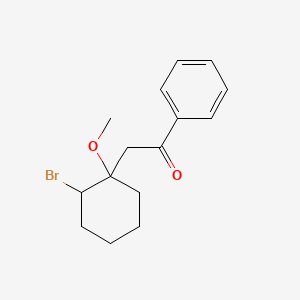
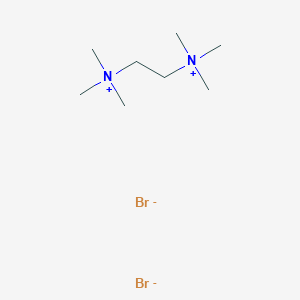
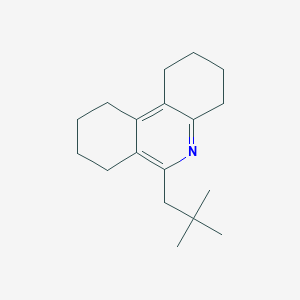
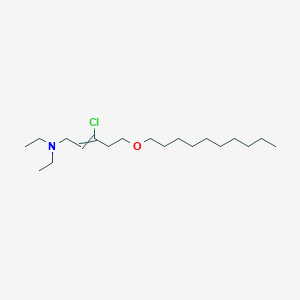

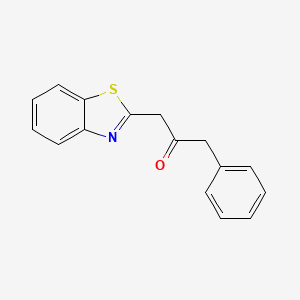
![N-[1-(3-Methoxynaphthalen-2-yl)ethylidene]hydroxylamine](/img/structure/B14515690.png)
![2-[(6-Bromo-2-chloropyridin-3-YL)oxy]decanoic acid](/img/structure/B14515695.png)

